molecular formula C9H18ClNO2 B1403971 Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride CAS No. 565456-74-8

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

Cat. No.: B1403971
CAS No.: 565456-74-8
M. Wt: 207.7 g/mol
InChI Key: LRGQARIVHOMQBQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound is ethyl 2-amino-3-cyclobutylpropanoate hydrochloride . This nomenclature follows these conventions:

  • Ethyl : The ester group (-OCH₂CH₃) at the terminal position.
  • 2-amino : The amino (-NH₂) substituent at the second carbon of the propanoate backbone.
  • 3-cyclobutyl : A cyclobutane ring attached to the third carbon.
  • Hydrochloride : Indicates the compound exists as a salt with a chloride counterion.

Isomeric considerations arise from two structural features:

  • Chirality : The amino-bearing carbon (C2) is a stereocenter, permitting enantiomeric forms (R/S configurations).
  • Cyclobutyl conformation : The cyclobutyl ring adopts a non-planar "puckered" geometry to alleviate torsional strain. No axial/equatorial isomerism is observed due to the ring’s small size.

Molecular Formula and Structural Representation

The molecular formula is C₉H₁₈ClNO₂ , with a molecular weight of 207.70 g/mol . Key structural components include:

  • A propanoate backbone (CH₂-CH(NH₂)-COO⁻).
  • A cyclobutyl group (C₄H₇) at the third carbon.
  • An ethyl ester (COOCH₂CH₃) and a protonated amino group (NH₃⁺Cl⁻).

Table 1: Molecular and Structural Data

Property Value Source
Molecular formula C₉H₁₈ClNO₂
Molecular weight 207.70 g/mol
CAS number 565456-74-8
SMILES CCOC(=O)C(N)CC1CCC1.Cl
InChI Key FCTFNYQBCMDTBK-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents due to ionic interactions.

Crystallographic Data and Conformational Analysis

Crystallographic studies of the compound are limited, but related cyclobutane-containing molecules exhibit puckered ring conformations to minimize strain. Key insights include:

  • Cyclobutyl geometry : The cyclobutane ring adopts a bent conformation with bond angles of ~88° and torsional angles of ±25°, reducing eclipsing interactions.
  • Salt formation : The hydrochloride salt stabilizes the amino group via ionic bonding, influencing crystal packing.

Table 2: Representative Crystallographic Parameters (Analogous Compounds)

Parameter Value Source
Bond angle (C-C-C) 86–90°
Torsional angle ±25°
Unit cell volume ~2220 ų (orthorhombic systems)

X-ray diffraction and NMR spectroscopy are primary methods for confirming conformation. For example, NMR spectra show distinct splitting patterns for axial and equatorial protons on the cyclobutyl ring.

Properties

IUPAC Name

ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGQARIVHOMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride typically involves the reaction of ethyl cyanoacetate with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediate : Ethyl 2-amino-3-cyclobutylpropanoate is being explored as a potential intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.
  • Anticancer Research : Studies have indicated that this compound may inhibit the L-type amino acid transporter 1 (LAT1), which is involved in tumor growth by facilitating the transport of large neutral amino acids into cells. In vitro studies have shown significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent against cancer .

2. Biological Activity

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Modulation of Biochemical Pathways : The interaction of the amino group with enzyme active sites can enhance binding affinity, leading to modulation of biochemical pathways that are crucial for cellular functions .

3. Materials Science

  • Development of New Materials : Ethyl 2-amino-3-cyclobutylpropanoate is utilized in the synthesis of novel materials due to its unique chemical properties. It serves as a building block for creating complex organic molecules that can be applied in various industrial processes .

Case Studies and Research Findings

In Vitro Studies : Research involving various cancer cell lines demonstrated that ethyl 2-amino-3-cyclobutylpropanoate significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent .

Pharmacokinetics : Animal model studies have shown favorable pharmacokinetic properties, including moderate oral bioavailability and a suitable half-life for therapeutic applications. These characteristics are essential for developing effective drug formulations .

Safety Profile : Preliminary toxicity assessments suggest that ethyl 2-amino-3-cyclobutylpropanoate exhibits low toxicity levels, making it a candidate for further development in drug formulation .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents Structural Impact Potential Applications
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride 565456-74-8 C₉H₁₈ClNO₂ Cyclobutyl (C3), amino (C2) Conformational rigidity, moderate lipophilicity Drug intermediates, peptide mimetics
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride 1955519-95-5 C₉H₁₅ClF₃NO₂ Cyclobutyl (C2), trifluoromethyl (C3) Enhanced metabolic stability, high electronegativity Fluorinated therapeutics, CNS agents
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride 1803592-74-6 C₈H₁₃ClF₂NO₂ Cyclopropyl (C3), difluoro (C2) Increased ring strain, improved bioavailability Antiviral prodrugs, enzyme inhibitors
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 1375473-45-2 C₁₁H₁₅Cl₂NO₃ 4-Chlorophenyl (C3), hydroxyl (C3) Aromatic π-π interactions, hydrogen bonding Antimicrobials, chiral building blocks
Key Observations:

Cyclobutyl vs. Cyclopropyl : Cyclobutane’s larger ring reduces strain compared to cyclopropane but maintains rigidity, favoring selective receptor binding .

Halogenation : Fluorine substituents (e.g., trifluoromethyl in ) enhance metabolic stability and membrane permeability. Chlorine in aromatic analogs () improves target affinity via hydrophobic interactions.

Hydroxyl and Amino Groups: Hydroxyl groups () introduce polarity and hydrogen-bonding capacity, while amino groups facilitate salt formation (e.g., hydrochloride) for improved solubility.

Physicochemical and Pharmacokinetic Properties

Property Ethyl 2-amino-3-cyclobutylpropanoate HCl Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl
LogP ~1.2 (moderate lipophilicity) ~2.5 (high due to -CF₃) ~1.8 (balanced by cyclopropane)
Solubility High in polar solvents (HCl salt) Moderate (fluorine reduces polarity) Moderate
Metabolic Stability Moderate High (fluorine resists oxidation) High (cyclopropane stability)
Notes:
  • The trifluoromethyl group in significantly increases lipophilicity, favoring blood-brain barrier penetration for CNS targets.
  • Cyclopropane’s strain in may accelerate ring-opening reactions, enabling prodrug activation.

Biological Activity

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Imparts basicity and the ability to form hydrogen bonds.
  • Cyclobutyl Ring : Contributes to steric effects that may enhance binding affinity to biological targets.
  • Hydrochloride Salt Form : Improves solubility and stability, facilitating its use in various experimental conditions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can engage in hydrogen bonding with active sites on proteins, while the cyclobutyl ring influences the compound's spatial configuration, enhancing its binding properties. This interaction can modulate biochemical pathways, leading to various pharmacological effects.

In Vitro Studies

Recent studies have focused on the compound's binding affinity and inhibitory effects on certain enzymes:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of key metabolic enzymes. For instance, it was tested against human 11β-HSD1, a target for metabolic disorders. Preliminary results indicated significant inhibitory potency (IC50 values in the low micromolar range) .
  • Binding Affinity : The compound's structural modifications were found to significantly influence its binding affinity to various receptors. Studies indicated that alterations in the cyclobutyl ring or amino group could enhance or diminish biological activity .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Neurological Disorders : Research has suggested that compounds similar to this compound may have implications in treating neurological conditions due to their ability to modulate neurotransmitter systems .
  • Metabolic Diseases : The compound's action on metabolic pathways positions it as a candidate for developing treatments for obesity and diabetes .

Comparative Analysis

To understand the biological activity of this compound in context, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, cyclobutyl ringEnzyme inhibition, potential neuroactivity
Ethyl 3-amino-3-cyclobutylpropanoate hydrochlorideSimilar structure but different position of amino groupModerate enzyme inhibition
Other derivativesVarious substitutions on cyclobutyl or amino groupsVariable potency depending on structure

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Key areas of focus include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In Vivo Studies : Evaluating therapeutic efficacy in animal models for various diseases.
  • Structural Optimization : Modifying the compound's structure to enhance potency and reduce side effects.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-3-cyclobutylpropanoate hydrochloride?

  • Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves:
  • Dissolving 2-amino-3-cyclobutylpropanoic acid in dichloromethane.
  • Adding ethyl ester precursors (e.g., glycine ethyl ester hydrochloride) and triethylamine as a base to neutralize HCl.
  • Using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent under inert (argon) conditions at 0°C, followed by room-temperature stirring for 16–24 hours .
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclobutyl ring geometry and ester/amine functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks matching the theoretical mass (e.g., C₉H₁₈ClNO₂: [M+H]⁺ at 232.1 m/z).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer : Conduct controlled studies under standardized conditions:
  • Solubility : Use dynamic light scattering (DLS) or shake-flask methods in buffers (pH 1–12) to assess pH-dependent solubility.
  • Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., ester hydrolysis or cyclobutyl ring oxidation) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions or decomposition temperatures.

Q. What strategies optimize chiral resolution of this compound enantiomers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers (α > 1.2).
  • Circular Dichroism (CD) Spectroscopy : Correlate elution order with CD spectra to assign absolute configuration .
  • Crystallization : Employ tartaric acid derivatives as resolving agents for large-scale enantiopure synthesis.

Q. How are process-related impurities identified and quantified during synthesis?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS with reference standards (e.g., EP/Ph. Eur. guidelines) to detect common impurities like unreacted cyclobutyl precursors or ester hydrolysis byproducts .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.

Q. What computational methods predict the compound’s conformational stability in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze cyclobutyl ring puckering and amine-ester interactions in explicit solvent models (e.g., water/DMSO).
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or intramolecular hydrogen bonding using B3LYP/6-31G* basis sets.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via ¹H NMR (e.g., tert-butyloxycarbonyl (Boc) protection kinetics under varying pH).
  • Isolation of Intermediates : Use preparative TLC or flash chromatography to trap reactive intermediates (e.g., aziridinium ions).
  • Cross-Validation : Compare results with structurally similar compounds (e.g., ethyl 2-amino-3-phenylpropanoate hydrochloride) to identify cyclobutyl-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
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Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

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